Dimethyl adipate

Overview

Description

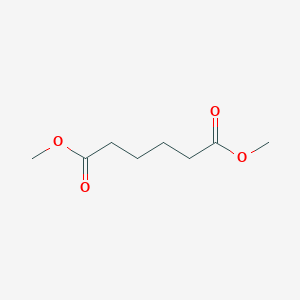

Dimethyl adipate (DMA, CAS 627-93-0) is a dibasic ester with the chemical formula $ \text{C}8\text{H}{14}\text{O}_4 $. It is synthesized via esterification of adipic acid with methanol or through catalytic ester-exchange reactions . DMA is characterized by its high solvency power, low toxicity, biodegradability, and versatility in industrial applications, including coatings, plasticizers, pharmaceuticals, and green solvents . Its physicochemical properties, such as a boiling point of 109–110°C (14 mmHg) and density of 1.062 g/cm³ (20°C), make it suitable for high-temperature processes and formulations requiring stable solvents .

Preparation Methods

Dimethyl adipate can be synthesized through several methods:

Esterification of Adipic Acid with Methanol: This is the most common method where adipic acid reacts with methanol in the presence of an acid catalyst to form this compound.

Hydroesterification of Butadiene: This less conventional route involves the hydroesterification of butadiene.

Carbonylation of 1,4-Dimethoxy-2-Butene: Another alternative method is the carbonylation of 1,4-dimethoxy-2-butene.

Chemical Reactions Analysis

Dimethyl adipate undergoes various chemical reactions:

Oxidation: It can be oxidized to form adipic acid.

Reduction: Hydrogenation of this compound can yield hexanediol.

Substitution: It reacts with concentrated ammonia to form the diamide.

Transesterification: It can undergo transesterification reactions with alcohols to form different esters.

Common reagents and conditions used in these reactions include solid base catalysts like magnesium oxide and calcium methoxide . Major products formed from these reactions include adipic acid, hexanediol, and various esters .

Scientific Research Applications

Cosmetic Applications

Emollient and Plasticizer :

Dimethyl adipate is widely used in cosmetic formulations as an emollient and plasticizer. Its ability to enhance the texture and spreadability of products makes it valuable in skin conditioners and creams. Studies indicate that DMA does not present safety concerns for skin sensitization at current usage levels .

Case Study :

A study assessing the safety of DMA in cosmetic products found no significant adverse effects on skin or overall health when used within recommended concentrations. The compound's low toxicity profile supports its inclusion in formulations aimed at improving skin feel and hydration.

Pharmaceutical Applications

Precursor for Active Pharmaceutical Ingredients :

this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structural properties facilitate reactions that yield complex medicinal compounds essential for therapeutic applications .

Case Study :

Research has demonstrated the effectiveness of DMA in synthesizing certain APIs through esterification reactions. The findings highlight its role in developing new medications with improved bioavailability.

Material Science Applications

Polymer Intermediate :

In materials science, this compound is utilized as a polymer intermediate, particularly in the production of polyesters. These polymers are essential for creating durable materials used in textiles, coatings, and packaging .

Table 1: Comparison of Polymer Applications Using this compound

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used in paint formulations | Enhances durability and flexibility |

| Textiles | Incorporated into polyester fibers | Improves strength and resistance |

| Packaging | Used in biodegradable plastics | Environmentally friendly options |

Agrochemical Applications

This compound is also employed in agrochemical formulations as a solvent or carrier for active ingredients. Its properties allow for effective delivery of pesticides and herbicides, enhancing their efficacy while minimizing environmental impact .

Flame Retardants and Plasticizers

Recent studies have identified this compound as a component in various flame retardants and plasticizers used in building materials. Its effectiveness as a plasticizer helps improve the flexibility and durability of these materials while adhering to safety regulations regarding harmful substances .

Mechanism of Action

The mechanism by which dimethyl adipate exerts its effects involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In chemical reactions, it acts as an intermediate, facilitating the formation of desired products through esterification, transesterification, and other reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Key Properties of Dimethyl Adipate and Related Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|

| This compound | 174.19 | 109–110 (14 mmHg) | 8 | 1.062 | 225 |

| Dimethyl Succinate | 146.14 | 196–225 (mix) | 16–19 | 1.092 | 103 |

| Dimethyl Glutarate | 160.17 | 196–225 (mix) | -42 | 1.087 | 103 |

| Diethyl Adipate | 202.25 | 245 (1013 hPa) | -19.8 | 1.007–1.009 | >100 |

| Dioctyl Phthalate | 390.56 | 384 | -50 | 0.986 | 207 |

Key Observations :

- Volatility : DMA has a lower boiling point under reduced pressure compared to diethyl adipate (245°C at atmospheric pressure), making it more volatile in vacuum processes .

- Density and Solvency: DMA’s higher density than diethyl adipate enhances its solvency for polar and non-polar substances, ideal for coatings and adhesives .

- Safety : DMA’s high flash point (225°C) surpasses dimethyl succinate (103°C), reducing flammability risks .

Solvents

- DMA : Replaces methylene chloride in chromatography due to low toxicity and comparable Rf values in blends with 1,3-dioxolane or ethyl acetate .

- DBE Mixtures : Used as paint strippers and resin cleaners; DMA’s higher biodegradability makes it preferable in eco-friendly formulations .

- Diethyl Adipate: Limited solvent use due to higher viscosity and lower volatility .

Plasticizers

- DMA Derivatives : Butoxyethyl adipates show superior rheological properties in PVC composites compared to dioctyl phthalate (DOP), with higher fluidity at 170–190°C .

- DOP : Traditional plasticizer with concerns over endocrine disruption; DMA-based alternatives are safer .

Pharmaceuticals and Cosmetics

Biological Activity

Dimethyl adipate (DMA) is an ester derived from adipic acid, widely utilized in various industrial applications, including as a plasticizer, solvent, and in the synthesis of polyesters. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the current knowledge on the biological activity of DMA, focusing on toxicological studies, metabolic pathways, and potential applications in biocatalysis.

This compound is a colorless liquid with a fruity odor. It is soluble in organic solvents but has low solubility in water. Its primary applications include:

- Plasticizers : Enhancing flexibility and durability in plastics.

- Solvents : Used in coatings, adhesives, and inks.

- Intermediate : In the synthesis of polyesters and other chemicals.

Acute and Chronic Toxicity

Toxicological assessments have highlighted several key findings regarding the safety profile of DMA:

- Inhalation Studies : A 90-day inhalation study on rats revealed that exposure to high concentrations (1000 mg/m³) led to significant degeneration of the nasal olfactory epithelium. The study indicated a No Observable Adverse Effect Level (NOAEL) of 440 mg/m³ for maternal and reproductive toxicity .

- Developmental Toxicity : In pregnant rats exposed to DMA during gestation, maternal toxicity was observed at 440 mg/m³, while fetal malformations were noted at concentrations of 1000 mg/m³. The NOAEL for fetal toxicity was established at 440 mg/m³ .

- Skin and Eye Irritation : DMA has been classified as a mild to severe irritant to skin and mucous membranes. Occupational exposure can cause symptoms such as blurred vision .

- Mutagenicity : Studies indicate that DMA does not exhibit mutagenic activity in bacterial reverse mutation assays, suggesting a low potential for genetic damage .

The metabolism of this compound involves hydrolysis by carboxyesterases to form mono- and di-acids. The kinetic studies demonstrate that DMA is a more effective substrate for carboxyesterases compared to its monomethyl counterpart . This metabolic pathway is crucial for understanding its toxicity and biological effects.

Case Studies and Research Findings

Several studies have explored the implications of DMA in various biological contexts:

- Reproductive Toxicity : In a chronic inhalation study, increased epididymal sperm counts were observed in treated male rats, indicating potential reproductive effects . However, no significant histopathological changes correlated with these findings were noted.

- Biocatalysis Applications : Research has shown that immobilized lipase from Candida antarctica can effectively catalyze the synthesis of DMA through esterification processes. Optimal conditions for this reaction were identified using response surface methodology, achieving a conversion yield of up to 97.6% under specific conditions (temperature, enzyme concentration, time) .

Data Summary Table

| Study Type | Key Findings | NOAEL/LOAEL |

|---|---|---|

| Inhalation Toxicity | Olfactory epithelium degeneration | NOAEL 440 mg/m³ |

| Developmental Toxicity | Maternal weight loss; fetal malformations | NOAEL 440 mg/m³ |

| Skin Irritation | Mild to severe irritant | N/A |

| Mutagenicity | No mutagenic activity observed | N/A |

| Reproductive Effects | Increased epididymal sperm counts | N/A |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing dimethyl adipate in biocatalytic systems?

this compound (DMA) can be synthesized via immobilized lipase-catalyzed esterification of adipic acid and methanol. Response surface methodology (RSM) is critical for optimizing parameters such as temperature (58.5°C), enzyme concentration (54.0 mg), reaction time (358 min), and substrate molar ratio (12:1 methanol:adipic acid), achieving a 97.6% conversion yield . This approach accounts for nonlinear interactions between variables, validated by an R² value of 0.9768. Enzyme kinetics follow a ping-pong bi-bi mechanism with methanol inhibition, requiring careful substrate addition protocols to mitigate rate limitations .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H NMR spectroscopy (300.13 MHz) effectively distinguishes between isomers of dimethyl 3,4-di(p-anisyl)adipate. Multiplicity and chemical shift analysis (e.g., δ values in CDCl₃) provide insights into steric and electronic environments of aromatic and ester groups. Assignments must account for coupling constants and integration ratios to avoid misidentification .

Q. What toxicological models are used to assess DMA’s respiratory effects?

Inhalation studies in Sprague-Dawley rats exposed to dibasic esters (including DMA) at high concentrations (e.g., 650 µg/mL) reveal mild olfactory toxicity. Histopathological analysis of nasal epithelia and gas chromatography-mass spectrometry (GC-MS) are used to quantify deposition and metabolic byproducts .

Advanced Research Questions

Q. How do reaction thermodynamics and kinetics govern DMA hydrogenation to 1,6-hexanediol?

Hydrogenation of DMA under low-pressure conditions (e.g., 2–5 MPa H₂) requires bifunctional catalysts (e.g., Ru-Sn/TiO₂). Thermodynamic analysis reveals that equilibrium conversion is favored at higher H₂ pressures and lower temperatures (e.g., 160–200°C). Kinetic models incorporating Langmuir-Hinshelwood mechanisms account for adsorption-desorption dynamics of intermediates like methyl 6-hydroxyhexanoate . Activation energies (~65 kJ/mol) and turnover frequencies (TOF) are critical for scaling lab-scale results to continuous reactors .

Q. What catalytic strategies improve selectivity in DMA transesterification or nitrilation reactions?

- Transesterification : Bimetallic oxides (e.g., Zn-Co-O) enhance nitrilation efficiency for adiponitrile production, achieving >90% selectivity via Lewis acid-mediated activation of DMA’s ester groups .

- Oxidative cleavage : Non-heme iron(III) catalysts enable sustainable DMA synthesis from catechol derivatives, leveraging ligand design (e.g., tetradentate N-donors) to control redox potentials and avoid over-oxidation .

Q. How can computational modeling enhance DMA process optimization?

RSM combined with artificial neural networks (ANN) predicts optimal conditions for DMA synthesis and hydrogenation. For example, ANN models trained on datasets spanning enzyme concentrations (10–100 mg), temperatures (40–70°C), and molar ratios (4:1–16:1) reduce experimental iterations by 30–40% . Monte Carlo simulations further quantify uncertainty in kinetic parameters (e.g., and ) derived from Michaelis-Menten plots .

Q. Methodological Resources

- Characterization : Use EPA Method 506 for quantifying DMA and related adipates in environmental matrices via liquid-liquid extraction and GC-MS .

- Safety protocols : Adhere to GHS guidelines for handling DMA (melting point: 10°C, flash point: 107°C) and mitigate explosion risks (LEL: 0.8%, UEL: 8.1%) .

- Data repositories : Access phase-change and gas chromatography data for DMA via NIST Standard Reference Database 69 (subscription required) .

Properties

IUPAC Name |

dimethyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFAEKRVUSQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025096 | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

225 °F (USCG, 1999), 107 °C, 225 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

627-93-0 | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY71RX0R62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |

| Record name | DIMETHYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL ADIPATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/514 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.